molecular formula C22H23N3O3 B2948509 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-21-3

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2948509
CAS No.: 1798454-21-3
M. Wt: 377.444
InChI Key: VYMDYPFKSRUARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Future Directions

The future directions for the research and development of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the synthetic strategies and understanding the structure-activity relationship of these compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is obtained by coupling the pyrrolidine and oxadiazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and other functional groups to alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Research: The compound could be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3,5-diphenyl-1,2,4-oxadiazole, have been studied for their electronic and biological properties.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid share the methoxyphenyl group and have been explored for various applications.

Uniqueness

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 3,4-dimethylbenzoyl group, in particular, may enhance its interactions with biological targets or its electronic properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-6-7-17(13-15(14)2)22(26)25-12-4-5-19(25)21-23-20(24-28-21)16-8-10-18(27-3)11-9-16/h6-11,13,19H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDYPFKSRUARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.